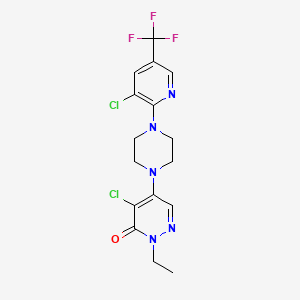

![molecular formula C13H10F3N5OS B2906631 N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1448060-59-0](/img/structure/B2906631.png)

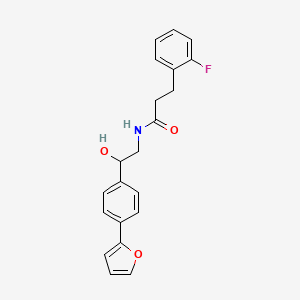

N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzo[c][1,2,5]thiadiazole derivatives are recognized to possess potent pharmacological activities including anticancer potential . They have been extensively researched for use in photovoltaics or as fluorescent sensors .

Synthesis Analysis

The synthesis of benzo[c][1,2,5]thiadiazole derivatives involves various methods. For instance, one method involves the Suzuki coupling polymerization of tris (4-bromophenyl) amine, 2,2′-(3-hexylthiophene-2,5-diyl) bis (4,4,5,5-tetramethyl-1,3,2-dioxaborolane), and 4,7-dibromobenzo[c][1,2,5]thiadiazole .Molecular Structure Analysis

The molecular structure of benzo[c][1,2,5]thiadiazole derivatives can be analyzed using various spectroscopic techniques .Chemical Reactions Analysis

The chemical reactions of benzo[c][1,2,5]thiadiazole derivatives involve various cross-coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of benzo[c][1,2,5]thiadiazole derivatives can be characterized via proton nuclear magnetic resonance (1H NMR) and Fourier transform infrared (FT-IR) spectroscopies, gel permeation chromatography (GPC), thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and wide-angle powder X-ray diffraction (XRD) measurements .Aplicaciones Científicas De Investigación

Polymer Solar Cells

This compound is used in the development of all-polymer solar cells (all-PSCs). The sulfur atom’s π-accepting properties and the fluorine atom’s strong electron-withdrawing ability allow for tuning energy levels while maintaining absorption spectra, which helps balance open-circuit voltage and charge separation driving force .

Organic Nanoparticle-Based Imaging Probes

The compound serves as a scaffold for creating organic nanoparticle-based NIR-II imaging probes, which enable in vivo and high-resolution imaging of blood vessels in tumors, a feat not previously achieved in the NIR-I and NIR-II window .

Anticancer Therapeutics

Thiadiazole derivatives, including this compound, are being studied as potential anticancer agents due to their versatile scaffold widely used in medicinal chemistry .

Synthesis of Bromobenzo Derivatives

It is involved in the synthesis process of dibromobenzo derivatives, which are important intermediates for various chemical reactions .

Boron-Based Hypoxia Agents

The compound is used in the design and synthesis of new boron-based benzo[c][1,2,5]oxadiazoles, which are developed as hypoxia agents .

Mecanismo De Acción

Target of Action

The compound, also known as N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-2,1,3-benzothiadiazole-5-carboxamide, is a part of the benzo[c][1,2,5]thiadiazole (BTZ) motif . This motif has been extensively researched for use in photovoltaics or as fluorescent sensors . .

Mode of Action

The BTZ motif, to which this compound belongs, is known for its strong electron-accepting properties . It has been used primarily in photovoltaic applications but also as fluorescent sensors or bioimaging probes for lipid droplets, mitochondria, and plasma membranes

Biochemical Pathways

The BTZ motif has been researched for photocatalytic applications . The compound’s interaction with its targets could potentially affect various biochemical pathways, particularly those involving electron transfer.

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, light could potentially influence its action given its use in photovoltaic applications and as a fluorescent sensor . .

Direcciones Futuras

Propiedades

IUPAC Name |

N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]-2,1,3-benzothiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3N5OS/c14-13(15,16)11-3-5-21(18-11)6-4-17-12(22)8-1-2-9-10(7-8)20-23-19-9/h1-3,5,7H,4,6H2,(H,17,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HECODNWNSLTLKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C=C1C(=O)NCCN3C=CC(=N3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-8-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methylbenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2906551.png)

![5-Bromo-3-isopropyl-2-methyl-3H-imidazo[4,5-B]pyridine](/img/structure/B2906555.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)cyclobutanecarboxamide](/img/structure/B2906561.png)

![N-(3,5-dichlorophenyl)-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2906569.png)